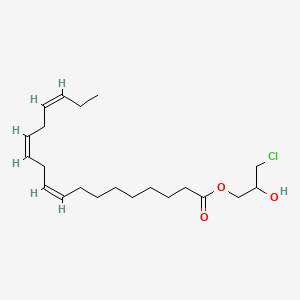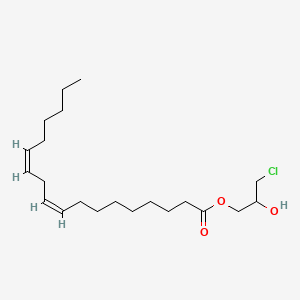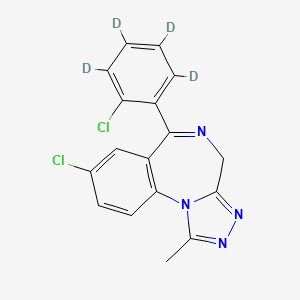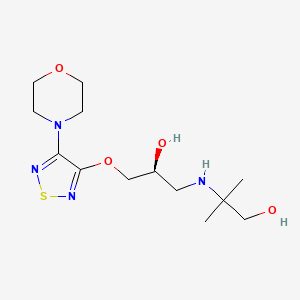![molecular formula C24H30I3N3O10 B587984 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide CAS No. 610783-35-2](/img/structure/B587984.png)
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is a complex organic compound primarily used as an intermediate in the synthesis of iopromide, a non-ionic, water-soluble contrast agent used in medical imaging . This compound is characterized by its high iodine content, which is essential for its role in enhancing the contrast of images in X-ray and CT scans .
Scientific Research Applications
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For studying the effects of iodine-containing compounds on biological systems.
Medicine: As a precursor to contrast agents used in diagnostic imaging.
Industry: In the production of high-purity iodine compounds for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the highest quality standards. The process involves large-scale reactions in cleanroom environments, with stringent controls on temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring.
Reduction: This reaction can reduce the iodine atoms to iodide ions.
Substitution: This reaction can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce iodide salts.
Mechanism of Action
The mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide involves its interaction with biological tissues to enhance the contrast in imaging. The high iodine content increases the absorption of X-rays, making tissues and organs more visible in scans. The molecular targets include various tissues where the compound accumulates, and the pathways involve its distribution and excretion from the body.
Comparison with Similar Compounds
Similar Compounds
Iopromide: A direct derivative used as a contrast agent.
Iohexol: Another iodine-containing contrast agent with similar applications.
Iodixanol: A non-ionic, dimeric contrast agent used in imaging.
Uniqueness
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is unique due to its specific structure, which allows for high iodine content and effective imaging contrast. Compared to similar compounds, it offers a balance of solubility, stability, and imaging efficacy .
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]-methylamino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30I3N3O10/c1-11(31)37-9-15(39-13(3)33)7-29(5)23(35)17-19(25)18(21(27)22(28)20(17)26)24(36)30(6)8-16(40-14(4)34)10-38-12(2)32/h15-16H,7-10,28H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIDLTXGVBBTRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CN(C)C(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746988 |
Source


|
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610783-35-2 |
Source


|
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
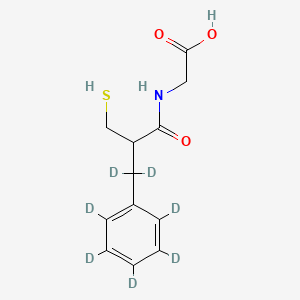
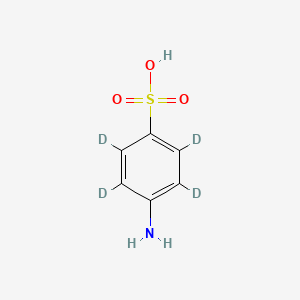
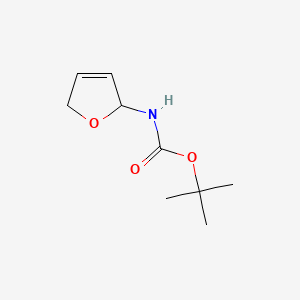
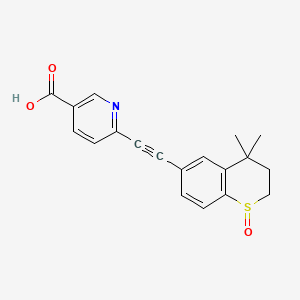

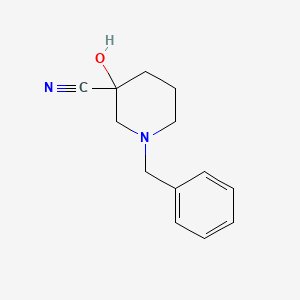
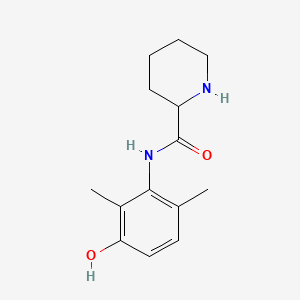
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
